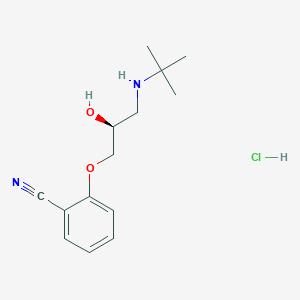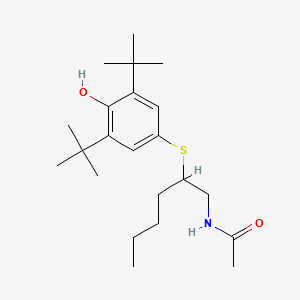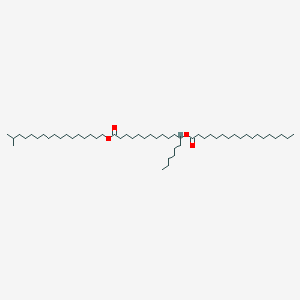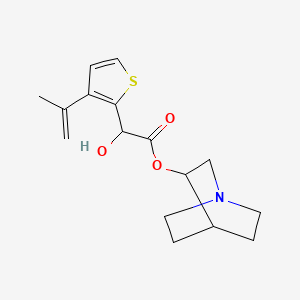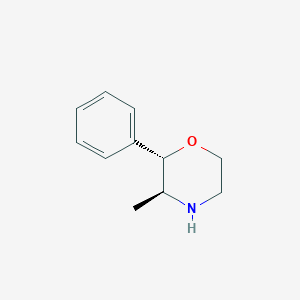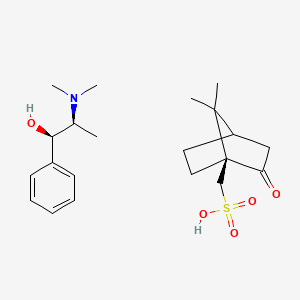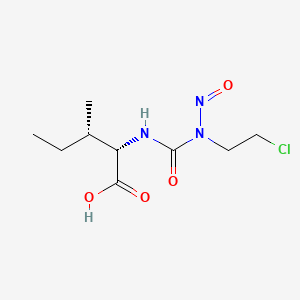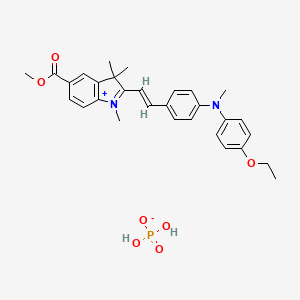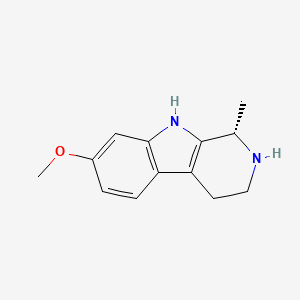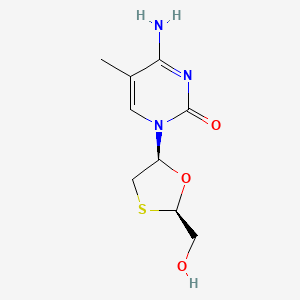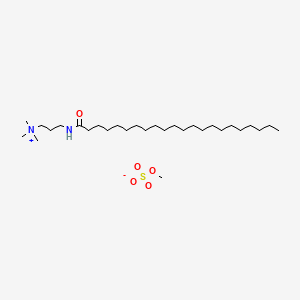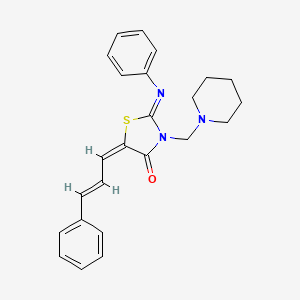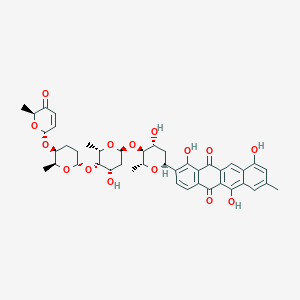
Galtamycin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galtamycin B is a secondary metabolite isolated from the actinomycete Micromonospora sp. strain Tü 6368. This compound belongs to the angucycline family of antibiotics and has shown significant cytostatic effects against various human tumor cell lines . It is a member of the galtamycin family, which includes several other related compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Galtamycin B is typically isolated from the fermentation broth of Micromonospora sp. strain Tü 6368. The fermentation process involves cultivating the microorganism in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Micromonospora sp. strain Tü 6368. The fermentation conditions are optimized to maximize the yield of this compound. The addition of polystyrene resin Amberlite XAD-16 during fermentation has been shown to increase the quantity and number of secondary metabolites produced .
Analyse Chemischer Reaktionen
Types of Reactions: Galtamycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Galtamycin B has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of angucycline antibiotics. Its unique structure and reactivity make it a valuable tool for understanding the chemistry of this class of compounds.
Medicine: The cytostatic properties of this compound suggest potential applications in the development of anticancer drugs. Further research is needed to explore its therapeutic potential.
Industry: this compound and related compounds are of interest in the pharmaceutical industry for their potential use as lead compounds in drug discovery and development.
Wirkmechanismus
Galtamycin B is part of the angucycline family of antibiotics, which includes several other related compounds such as retymicin and saquayamycin Z . These compounds share a similar core structure but differ in their substituents and biological activities. This compound is unique in its specific cytostatic effects against human tumor cell lines, distinguishing it from other members of the family.
Vergleich Mit ähnlichen Verbindungen
- Retymicin
- Saquayamycin Z
- Galtamycin C
- Vineomycin D
Each of these compounds has unique structural features and biological activities, making them valuable for various scientific research applications .
Eigenschaften
CAS-Nummer |
855779-79-2 |
|---|---|
Molekularformel |
C43H48O15 |
Molekulargewicht |
804.8 g/mol |
IUPAC-Name |
1,6,10-trihydroxy-2-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]-8-methyltetracene-5,12-dione |
InChI |
InChI=1S/C43H48O15/c1-17-12-25-24(28(45)13-17)14-26-37(40(25)50)39(49)23-7-6-22(38(48)36(23)41(26)51)32-15-29(46)42(20(4)52-32)58-35-16-30(47)43(21(5)55-35)57-34-11-9-31(19(3)54-34)56-33-10-8-27(44)18(2)53-33/h6-8,10,12-14,18-21,29-35,42-43,45-48,50H,9,11,15-16H2,1-5H3/t18-,19-,20+,21-,29+,30-,31-,32+,33-,34-,35-,42+,43+/m0/s1 |
InChI-Schlüssel |
NWYUSUAHSWSTCK-UHCMZIKDSA-N |
Isomerische SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@H]3O)C4=C(C5=C(C=C4)C(=O)C6=C(C5=O)C=C7C(=CC(=CC7=C6O)C)O)O)C)C)O[C@H]8C=CC(=O)[C@@H](O8)C |
Kanonische SMILES |
CC1C(CCC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)C4=C(C5=C(C=C4)C(=O)C6=C(C5=O)C=C7C(=CC(=CC7=C6O)C)O)O)C)C)OC8C=CC(=O)C(O8)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


